Filanesib - 885060-09-3

Filanesib

Catalog Number: EVT-287851
CAS Number: 885060-09-3
Molecular Formula: C20H22F2N4O2S
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ARRY-520, also known as Filanesib, is a potent and selective allosteric inhibitor of kinesin spindle protein (KSP), also known as Eg5. [] KSP is a microtubule-associated motor protein crucial for proper cell division. [, ] Filanesib specifically targets rapidly proliferating cells, primarily those dependent on the short-lived survival protein, Myeloid Cell Leukemia 1 (Mcl-1), for survival. [, , , ] This selectivity makes Filanesib particularly effective against hematological malignancies like multiple myeloma, where Mcl-1 plays a vital role in cell survival. [, , , ]

Filanesib's role in scientific research stems from its unique mechanism of action and its observed efficacy in preclinical and clinical settings. Studies utilizing Filanesib delve into various aspects of cancer cell biology, particularly focusing on cell cycle regulation, apoptosis (programmed cell death), and the interaction between cancer cells and their microenvironment. [, , , , , , ]

Source and Classification

Filanesib, also known by its chemical name 2-(4-(2,6-difluorobenzyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide, is classified under the category of kinesin spindle protein inhibitors. Its molecular formula is C20H22F2N4O2SC_{20}H_{22}F_{2}N_{4}O_{2}S and it has a CAS registry number of 885060-09-3. The compound was developed with the aim of targeting the kinesin family of proteins that play critical roles in mitosis, specifically kinesin-like protein 1 (KIF11) .

Synthesis Analysis

Methods and Technical Details

The synthesis of filanesib involves multiple steps that typically include the formation of key intermediates through reactions such as amination, coupling reactions, and cyclization. While specific synthetic pathways can vary, a general approach may involve:

  1. Formation of Piperazine Derivatives: Starting materials are reacted to form piperazine derivatives, which serve as a core structure.
  2. Thiazole Formation: Thiazole rings are synthesized through cyclization reactions involving appropriate thioketones and amines.
  3. Final Coupling: The final product is obtained by coupling the thiazole with the piperazine derivative under controlled conditions to ensure high yield and purity.

Detailed reaction conditions, including temperatures, solvents, and catalysts used during each step, are crucial for optimizing the synthesis process .

Molecular Structure Analysis

Structure and Data

Filanesib's molecular structure features a thiazole ring connected to a piperazine moiety, with additional fluorinated aromatic groups that enhance its binding affinity to target proteins. The structural representation can be summarized as follows:

  • Molecular Formula: C20H22F2N4O2SC_{20}H_{22}F_{2}N_{4}O_{2}S
  • InChIKey: LLXISKGBWFTGEI-FQEVSTJZSA-N

The presence of fluorine atoms is significant as they influence both the lipophilicity and biological activity of the compound .

Chemical Reactions Analysis

Reactions and Technical Details

Filanesib primarily acts through its inhibition of kinesin spindle protein function. The mechanism involves binding to KIF11, which disrupts normal mitotic processes. This inhibition leads to:

  1. Formation of Aberrant Spindles: Cells treated with filanesib exhibit monopolar spindles instead of bipolar spindles during mitosis.
  2. Cell Cycle Arrest: The drug induces G2-M phase arrest in cancer cells, preventing proper cell division.
  3. Apoptosis Induction: Following prolonged exposure, filanesib-treated cells undergo apoptosis, characterized by increased levels of apoptotic markers such as phosphorylated histone H3 and cleaved PARP .
Mechanism of Action

Process and Data

Filanesib's mechanism of action involves several key steps:

  1. Inhibition of Kinesin Spindle Protein: By binding to KIF11, filanesib prevents the proper formation and function of the mitotic spindle.
  2. Induction of Monopolar Spindle Formation: This leads to abnormal spindle structures that cannot segregate chromosomes correctly.
  3. Cell Cycle Arrest and Apoptosis: Cells accumulate in the G2-M phase due to disrupted mitosis, eventually triggering apoptotic pathways .

Clinical studies have demonstrated that filanesib significantly enhances apoptosis in cells undergoing division compared to those in non-proliferative phases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Filanesib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline compound.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Stability under various temperature conditions needs assessment during formulation development.

These properties are essential for determining optimal storage conditions and formulation strategies for clinical applications .

Applications

Scientific Uses

Filanesib is primarily investigated for its application in oncology, specifically for treating multiple myeloma. Its ability to induce cell cycle arrest and apoptosis makes it a valuable candidate for combination therapies aimed at enhancing treatment efficacy against resistant cancer forms. Ongoing research continues to explore its potential in various cancer types beyond multiple myeloma, assessing its effectiveness when used alongside other established chemotherapeutics .

Pharmacological Classification and Mechanism of Action

Filanesib (ARRY-520) is a second-generation antimitotic agent classified as a selective allosteric inhibitor of Kinesin Spindle Protein (KSP/KIF11), a mitotic kinesin essential for bipolar spindle assembly. Unlike microtubule-targeting agents (e.g., taxanes, vinca alkaloids), filanesib specifically disrupts mitotic progression without perturbing interphase microtubule networks, thereby minimizing neurotoxicity—a limitation of first-generation antimitotics [2] [4]. This precision stems from KSP's exclusive expression in dividing cells, positioning filanesib as a targeted strategy for malignancies with high proliferative indices [3] [8].

Kinesin Spindle Protein (KSP/KIF11) Inhibition as a Targeted Antimitotic Strategy

KSP/KIF11, encoded by the KIF11 gene, is an ATP-dependent motor protein critical for centrosome separation during early mitosis. It facilitates the assembly of bipolar spindles by crosslinking and sliding antiparallel microtubules apart. Filanesib binds the KSP motor domain, inhibiting its ATPase activity and preventing force generation required for centrosome movement [1] [7]. This inhibition is highly selective; filanesib exhibits subnanomolar potency (IC₅₀ ~1–5 nM) in enzymatic and cellular assays, with minimal activity against other kinesins (e.g., KIFC1, KIFC3) or non-mitotic targets [1] [4] [7]. The therapeutic window arises from KSP's dispensability in post-mitotic neurons, reducing off-tissue toxicity [8].

Structural Basis of Filanesib-KSP Binding Dynamics

Filanesib’s molecular structure (C₂₀H₂₂F₂N₄O₂S) features a thiadiazole core substituted with 2,5-difluorophenyl and 3-aminopropyl-phenyl groups, conferring high-affinity binding to KSP’s allosteric pocket. Crystallographic studies reveal that filanesib occupies the α2/loop L5/helix α3 site—a hydrophobic cleft ~12 Å from the ATP-binding pocket. Key interactions include:

  • Hydrogen bonding between the primary amine and Glu116/Gly117 backbone carbonyls.
  • Hydrophobic contacts of the difluorophenyl group with Ala218, Leu214, and Tyr211.
  • Van der Waals forces stabilizing the N-methoxy-N-methylcarboxamide moiety [1] [5] [8].

Table 1: Key Binding Interactions of Filanesib in the KSP Allosteric Site

ResidueInteraction TypeFunctional Role
Glu116Hydrogen bondingAnchors amine group; stabilizes conformation
Tyr211Hydrophobic/π-stackingBinds difluorophenyl ring
Leu214/Ala218HydrophobicForms van der Waals contacts
Gly117Hydrogen bondingStabilizes loop L5 conformation

This binding induces conformational changes that lock KSP in a rigor-like state, preventing microtubule release and ADP dissociation. The rigidity of the thiadiazole scaffold enhances binding entropy compared to flexible inhibitors like monastrol [5] [8].

Induction of Mitotic Arrest via Monopolar Spindle Formation

KSP inhibition by filanesib disrupts centrosome separation, culminating in monopolar spindle formation. Live-cell imaging studies demonstrate that treated cells arrest in prometaphase with characteristic monoastral spindles—a single radial array of microtubules incapable of chromosome segregation [1] [3] [6]. This arrest is monitored by the spindle assembly checkpoint (SAC), which prevents anaphase onset until bipolar spindle formation. Filanesib-treated cells exhibit:

  • Sustained SAC activation, evidenced by elevated MPS1 and BUBR1 kinase activity.
  • Accumulation of cyclin B1, prolonging mitotic arrest beyond 24 hours.
  • Upregulation of mitotic markers (e.g., phosphorylated histone H3) in myeloma cell lines [3] [6].

Table 2: Molecular Markers of Mitotic Arrest Induced by Filanesib

MarkerChange During ArrestFunctional Consequence
Cyclin B1AccumulatedSustains CDK1 activity; blocks mitotic exit
SecurinElevatedInhibits separase; prevents anaphase
Phospho-Histone H3IncreasedChromatin condensation marker
MPS1/BUBR1HyperphosphorylatedSAC activation

Prolonged arrest (>16 hours) exhausts SAC signaling, leading to "slippage" into G1 without cytokinesis. Slipped cells display tetraploidy and nuclear abnormalities [6] [9].

Apoptotic Pathways Activated by Prolonged Mitotic Blockade

Filanesib-induced apoptosis is initiated by mitochondrial permeabilization and executed via caspase-dependent pathways. Key mechanisms include:

  • MCL-1 suppression: Prolonged arrest depletes MCL-1, an antiapoptotic BCL-2 family protein critical for myeloma cell survival. Degradation occurs via ubiquitin-proteasome pathways and reduced translation [3] [9].
  • BAX activation: Filanesib upregulates proapoptotic BAX, which oligomerizes at mitochondrial membranes, inducing cytochrome c release. In myeloma models, BAX induction correlates with filanesib sensitivity; RNAi-mediated BAX knockdown confers resistance [3].
  • Caspase-mediated DNA damage: Partial caspase activation during mitotic arrest cleaves ICAD (inhibitor of caspase-activated DNase), liberating CAD to nick genomic DNA. This occurs without full apoptosis commitment, evidenced by retained mitochondrial cytochrome c [6].

Table 3: Apoptotic Mediators Modulated by Filanesib

MediatorChangeRole in Apoptosis
MCL-1DownregulatedReleases BAK/BAX; permits MOMP
BAXOligomerized/ActivatedForms pores in mitochondrial membrane
Caspase-7/9Partially activatedCleaves ICAD; activates CAD nuclease
Cytochrome cReleased from mitochondriaActivates apoptosome

In multiple myeloma, filanesib’s efficacy is enhanced by combinatorial stress: Dexamethasone upregulates Bim (proapoptotic), while proteasome inhibitors (e.g., bortezomib) prevent MCL-1 recovery [3] [9]. Sequential treatment with filanesib prior to DNA-damaging agents (e.g., melphalan) synergistically amplifies apoptosis by exploiting mitotic priming of the BAX/MCL-1 axis [9].

Therapeutic Implications and Biomarker Associations

Filanesib demonstrates clinical activity in heavily pretreated multiple myeloma, particularly in tumors with high proliferative indices or specific cytogenetic profiles:

  • t(11;14) translocation: Enhances BCL-2 dependence, increasing susceptibility to MCL-1 suppression.
  • 1q21 amplification: Upregulates KSP expression, sensitizing cells to inhibition [4] [10].BAX expression and α1-acid glycoprotein (AAG) levels serve as predictive biomarkers; low AAG correlates with improved filanesib responses due to reduced drug sequestration [3] [10].

Table 4: Clinically Relevant Biomarkers for Filanesib Response

BiomarkerAssociationMechanistic Rationale
t(11;14)Positive predictorBCL-2 dependency; synergizes with MCL-1 loss
1q21 gainPositive predictorKSP overexpression enhances target engagement
BAX expressionPositive predictorRequired for mitochondrial apoptosis
α1-Acid glycoproteinNegative predictorBinds filanesib; reduces free drug concentration

Despite promising phase II data in myeloma, filanesib development was discontinued for acute myeloid leukemia (2020) and solid tumors due to limited efficacy, underscoring the importance of patient stratification [10].

Properties

CAS Number

885060-09-3

Product Name

Filanesib

IUPAC Name

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide

Molecular Formula

C20H22F2N4O2S

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m0/s1

InChI Key

LLXISKGBWFTGEI-FQEVSTJZSA-N

SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

ARRY-520; ARRY 520; ARRY520; Filanesib.

Canonical SMILES

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC

Isomeric SMILES

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.